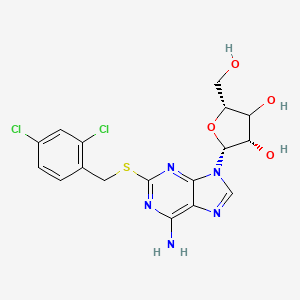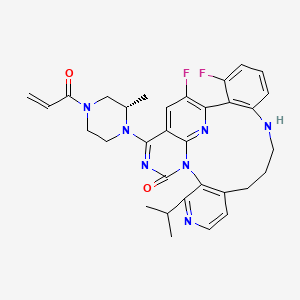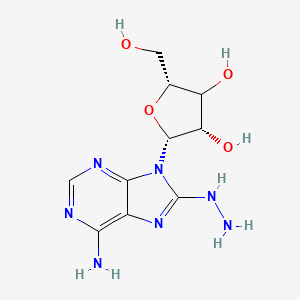
Pomalidomide-C11-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-C11-NH2 is a derivative of pomalidomide, an immunomodulatory imide drug. It is primarily used in the recruitment of cereblon protein, which is a component of the E3 ubiquitin ligase complex. This compound is significant in the development of proteolysis targeting chimeras (PROTACs), which are used to target and degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-C11-NH2 involves several steps. One common method includes the reaction of pomalidomide with a linker molecule that contains an amine group. This reaction typically occurs in the presence of a coupling agent and a suitable solvent. For example, nitro phthalic acid can be reacted with 3-amino piperidine-2,6-dione in the presence of a coupling agent to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves high-yield reactions and efficient purification methods to ensure the compound’s purity exceeds 99%. The use of continuous flow synthesis has also been explored to enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-C11-NH2 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for attaching the compound to different ligands or linkers to form PROTACs.
Common Reagents and Conditions: Common reagents used in these reactions include primary and secondary amines, coupling agents, and solvents like dimethyl sulfoxide (DMSO). The reactions are typically conducted at elevated temperatures, such as 130°C, to ensure high yields .
Major Products Formed: The major products formed from these reactions are conjugates of this compound with various ligands. These conjugates are used in the development of PROTACs, which target specific proteins for degradation .
Applications De Recherche Scientifique
Pomalidomide-C11-NH2 has a wide range of scientific research applications. In chemistry, it is used to develop PROTACs that target specific proteins for degradation. In biology, it is used to study protein-protein interactions and the role of specific proteins in cellular processes. In medicine, it is used in the treatment of multiple myeloma and other cancers by targeting and degrading oncogenic proteins .
Mécanisme D'action
The mechanism of action of Pomalidomide-C11-NH2 involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding redirects the ligase’s activity towards specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of the target proteins within the cell, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Pomalidomide-C11-NH2 include thalidomide, lenalidomide, and other derivatives of pomalidomide. These compounds share structural similarities and are also used as immunomodulatory agents and in the development of PROTACs .
Uniqueness: this compound is unique due to its specific structure, which allows it to be effectively used in the recruitment of cereblon protein. This makes it particularly valuable in the development of PROTACs, where precise targeting and degradation of specific proteins are required .
Propriétés
Formule moléculaire |
C24H34N4O4 |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
4-(11-aminoundecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H34N4O4/c25-15-8-6-4-2-1-3-5-7-9-16-26-18-12-10-11-17-21(18)24(32)28(23(17)31)19-13-14-20(29)27-22(19)30/h10-12,19,26H,1-9,13-16,25H2,(H,27,29,30) |
Clé InChI |
KMSUSGNCESOVGM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


pyrimidine-2,4-dione](/img/structure/B12398270.png)


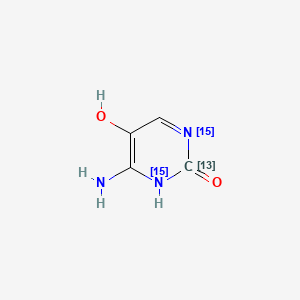
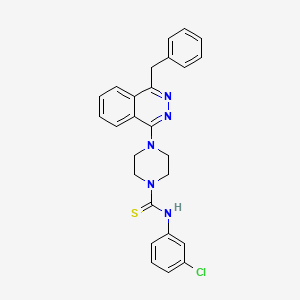
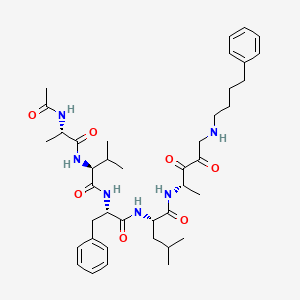
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)
